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Compound of Interest

Ethyl 2-Methyl-2-(4-
Compound Name:
sulfamoylphenyl)propionate

Cat. No. B022916

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-Methyl-2-
(4-sulfamoylphenyl)propionate, a compound of interest in medicinal chemistry and drug
development, potentially as an analog or intermediate for non-steroidal anti-inflammatory drugs
(NSAIDs). The structural confirmation of such molecules is paramount, and this document
serves as an in-depth resource for researchers, offering a detailed interpretation of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality
behind the spectral features is explained to provide a deeper understanding beyond simple
data reporting.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is the clear visualization of the molecular
structure. This allows for a logical assignment of signals and absorption bands to specific
functional groups and atomic environments within the molecule.

Figure 1: 2D Structure of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate.

'H NMR Spectroscopy: Proton Environment
Analysis
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Proton NMR is instrumental in defining the number of distinct proton environments and their
connectivity. For the title compound, the spectrum is predicted to show characteristic signals for
the ethyl group, the gem-dimethyl protons, the aromatic protons, and the sulfonamide protons.
The analysis is based on established chemical shift ranges and substituent effects on benzene
rings[1][2].

Predicted *H NMR Data (400 MHz, CDCls)
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale

~7.85 Doublet (d)

2H

Aromatic (H-3,
H-5)

Protons ortho to
the electron-
withdrawing
sulfonamide
group are
significantly
deshielded and
shifted downfield.
They appear as
a doublet due to
coupling with the
adjacent meta

protons.

~7.45 Doublet (d)

2H

Aromatic (H-2,
H-6)

Protons meta to
the sulfonamide
group (and ortho
to the alkyl
substituent) are
less deshielded.
They appear as
a doublet due to
coupling with the

ortho protons.

~5.0-6.0 Broad Singlet

2H

-SO2NH:2

The chemical
shift of
sulfonamide
protons can vary
and is
concentration-
dependent. They
often appear as
a broad singlet
due to

guadrupole
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broadening from
the nitrogen
atom and
potential
hydrogen
exchange.

The methylene
protons of the
ethyl ester are
adjacent to an
oxygen atom,
causing a
downfield shift.
The signal is split

~4.15 Quatrtet (q) 2H -OCH2CHs

into a quartet by
the three
neighboring

methyl protons.

The six protons
of the two methyl
groups are
equivalent and
attached to a
quaternary
~1.60 Singlet (s) 6H -C(CHs)2 carbon, so they
appear as a
sharp singlet.
Their position is
typical for a
benzylic gem-

dimethyl group.

~1.20 Triplet (t) 3H -OCH2CHs The terminal
methyl protons of
the ethyl ester
are splitinto a

triplet by the two
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adjacent
methylene

protons.

3C NMR Spectroscopy: Carbon Skeleton Mapping

Carbon-13 NMR provides a detailed map of the carbon framework of the molecule. Each
unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization
and electronic environment. The predicted chemical shifts are based on typical values for
substituted benzenes and esters[3][4].

Predicted 3C NMR Data (100 MHz, CDCIs)
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Chemical Shift (6, ppm)

Assignment

Rationale

~175.0

C=0 (Ester)

The carbonyl carbon of the
ester group is highly
deshielded and appears at a
characteristic downfield

position[4].

~148.0

Aromatic (C-4)

The ipso-carbon attached to
the sulfonamide group is
deshielded.

~142.0

Aromatic (C-1)

The ipso-carbon bearing the
alkyl substituent is also a
quaternary carbon and

appears downfield.

~128.0

Aromatic (C-2, C-6)

Aromatic CH carbons ortho to

the alkyl group.

~126.0

Aromatic (C-3, C-5)

Aromatic CH carbons ortho to

the sulfonamide group.

~61.0

-OCH2CHs

The methylene carbon of the
ethyl group is shifted downfield
due to the adjacent oxygen

atom.

~46.0

-C(CHs)2 (Quaternary)

The quaternary benzylic

carbon.

~25.0

-C(CHs)2

The carbons of the gem-
dimethyl groups are in the

typical aliphatic region.

~14.0

-OCH2CHs

The terminal methyl carbon of

the ethyl ester.

Infrared (IR) Spectroscopy: Functional Group

Identification
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IR spectroscopy is a powerful tool for the rapid identification of key functional groups. The
spectrum is a unique fingerprint of the molecule, with characteristic absorption bands

corresponding to the vibrational frequencies of specific bonds.

Predicted IR Absorption Bands
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Wavenumber
(cm™)

Vibration Type

Functional Group

Rationale

3350-3250

N-H Asymmetric &

Symmetric Stretch

Sulfonamide

Two distinct bands are
expected for the
primary sulfonamide
N-H stretching, which
are characteristic and
confirm the presence

of the -NHz group.

~3100-3000

C-H Aromatic Stretch

Aromatic Ring

Stretching vibrations
of the C-H bonds on

the benzene ring.

~2980-2850

C-H Aliphatic Stretch

Alkyl Groups

Stretching vibrations
for the methyl and
methylene C-H bonds
in the ethyl and gem-
dimethyl groups.

~1735

C=0 Stretch

Ester

A strong, sharp
absorption band
characteristic of the
carbonyl group in a
saturated aliphatic
ester[5][6].

~1600, ~1475

C=C Aromatic Ring
Stretch

Aromatic Ring

In-plane skeletal
vibrations of the

benzene ring.

~1340 & ~1160

S=0 Asymmetric &

Symmetric Stretch

Sulfonamide

Two strong absorption
bands are
characteristic of the
sulfonyl group (-SO2-),
providing definitive
evidence for the
sulfonamide

functionality. The
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asymmetric stretch
occurs at a higher

wavenumber[7].

The ester C-O
stretching vibrations
typically result in two
bands, corresponding
to the C-C-O and O-

C-C asymmetric

~1250 & ~1050 C-O Stretch Ester

stretches, often
referred to as the
"Rule of Three" with
the C=0 stretch[8].

Stretching vibration of
~900 S-N Stretch Sulfonamide the sulfur-nitrogen
bond.

This bending vibration
C-H Out-of-Plane o is characteristic of a
~830 Aromatic Ring ] )
Bend 1,4-disubstituted

(para) benzene ring.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and valuable structural
information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) in
positive mode would likely yield the protonated molecule [M+H]*.

Predicted Mass Spectrometry Data (ESI+)
e Molecular Formula: C12H17NO4S
e Molecular Weight: 271.33 g/mol

e [M+H]*: m/z 272.1
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Proposed Fragmentation Pathway

The fragmentation of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate is expected to be
directed by its key functional groups. The benzylic position is prone to cleavage, and the
sulfonamide and ester groups can undergo characteristic fragmentations.

Loss of C2Ha
- C2Ha (from ethyl) m/z 244
[M+H]* - C2HsOH Loss of C2HsOH
Loss of SO2NH2 - COzEt Tropylium-like ion -CO Loss of CO
m/z 192 m/z 149 m/z 121

Click to download full resolution via product page

Figure 2: Proposed ESI-MS Fragmentation Pathway.

m/z 244: Loss of ethene (Cz2Ha4) from the ethyl group via a McLafferty-type rearrangement.
e m/z 226: Loss of ethanol (C2HsOH) from the ester group.

» m/z 192: Cleavage of the C-S bond leading to the loss of the sulfamoyl radical (¢<SO2NH3)
followed by hydrogen abstraction.

» m/z 149: A significant fragment resulting from the cleavage of the bond between the
quaternary carbon and the phenyl ring, followed by the loss of the ester group. This benzylic
cation is relatively stable.

e m/z 121: Subsequent loss of carbon monoxide (CO) from the m/z 149 fragment.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, the following are
detailed, self-validating protocols for the acquisition of the spectroscopic data.
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NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 10 mg of Ethyl 2-Methyl-2-(4-
sulfamoylphenyl)propionate in 0.7 mL of deuterated chloroform (CDClIs) containing 0.03%
v/v tetramethylsilane (TMS) as an internal standard.

Instrumentation: Utilize a 400 MHz NMR spectrometer.

H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 5 seconds,
and 16 scans.

13C NMR Acquisition: Acquire the spectrum with a 30° pulse, a relaxation delay of 2 seconds,
and 1024 scans, using proton decoupling.

Data Processing: Process the free induction decay (FID) with an exponential multiplication
and Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the *H and
13C spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with
approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a
transparent disk using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum from 4000 to 400 cm~?* with a resolution of 4 cm~1. Co-add
32 scans to improve the signal-to-noise ratio.

Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.
Mass Spectrometry Protocol

o Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Dilute this
solution 1:100 with a 50:50 mixture of methanol and water containing 0.1% formic acid.

 Instrumentation: Employ a high-resolution mass spectrometer equipped with an electrospray
ionization (ESI) source.
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e Acquisition (Positive Mode): Infuse the sample solution at a flow rate of 5 uL/min. Set the ESI
source parameters as follows: capillary voltage, 3.5 kV; cone voltage, 30 V; source
temperature, 120°C. Acquire spectra over a mass range of m/z 50-500.

o Fragmentation Analysis (MS/MS): Select the [M+H]* ion (m/z 272.1) for collision-induced
dissociation (CID) with argon as the collision gas. Vary the collision energy to observe the
formation of fragment ions.

Conclusion

This guide provides a detailed, predictive spectroscopic analysis of Ethyl 2-Methyl-2-(4-
sulfamoylphenyl)propionate. By systematically interpreting the expected NMR, IR, and MS
data based on fundamental principles and data from analogous structures, a comprehensive
and scientifically sound characterization of the molecule is achieved. These data and protocols
serve as a valuable resource for researchers in the synthesis, quality control, and further
development of this and related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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